N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Description
Properties
IUPAC Name |
8-N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c30-22(26-10-13-3-6-18-19(8-13)35-12-34-18)14-4-5-16-17(9-14)29-21(28-23(16)31)20(37-25(29)36)24(32)27-11-15-2-1-7-33-15/h3,6,8,14-17H,1-2,4-5,7,9-12H2,(H,26,30)(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMCOXINUMTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide (CAS Number: 688790-94-5) is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that integrates various pharmacologically relevant moieties, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 544.6 g/mol. Its structure includes a benzodioxole group and a thiazoloquinazoline framework, which are known for their biological activity.
Anticancer Properties
Preliminary studies suggest that N8 has significant anticancer potential. Compounds with similar structural features have shown activity against various cancer cell lines. For instance, the thiazoloquinazoline moiety is often associated with inhibition of cell proliferation and induction of apoptosis in cancer cells. Research indicates that derivatives of thiazoloquinazolines can target multiple signaling pathways involved in cancer progression.
The proposed mechanisms of action for N8 include:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle by modulating key regulatory proteins.
- Induction of Apoptosis : It may activate apoptotic pathways through caspase activation and mitochondrial dysfunction.
- Targeting Kinases : Similar compounds have been reported to inhibit specific kinases involved in tumor growth and survival.
Anti-inflammatory Effects
N8 also exhibits anti-inflammatory properties. Compounds containing benzodioxole structures are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that N8 could be beneficial in treating inflammatory diseases.
Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N8 | Benzodioxole + Thiazoloquinazoline | Anticancer, Anti-inflammatory |
| Compound A | Benzodioxole | Antioxidant |
| Compound B | Thiazoloquinazoline | Antimicrobial |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of N8 on breast cancer cell lines (MCF-7). The results indicated that treatment with N8 resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
- Inflammation Model Study : In a murine model of acute inflammation induced by carrageenan, administration of N8 significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 419.4 g/mol. The structure features multiple functional groups, including a thiazole ring and a dicarboxamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide. Research indicates that derivatives of thiazoloquinazoline exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, synthesized derivatives have shown promising results in inhibiting bacterial growth in vitro .
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable interactions between the compound and the enzyme's active site, suggesting a mechanism for its anti-inflammatory effects .
Anticancer Activity
Compounds within the thiazoloquinazoline class are being explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways. For instance, research has demonstrated that similar compounds can induce apoptosis in breast cancer cell lines .
Enzyme Inhibition Studies
The compound's structural features make it a candidate for enzyme inhibition studies beyond 5-lipoxygenase. Its ability to interact with various biological targets suggests potential applications in drug design aimed at treating conditions related to dysregulated enzymatic activity .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing and testing several thiazoloquinazoline derivatives revealed that specific modifications to the structure significantly enhanced antibacterial activity against resistant strains of bacteria. The study concluded that derivatives of N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene exhibited superior efficacy compared to traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation into its anti-inflammatory potential, researchers employed molecular docking techniques to analyze how N8 derivatives interact with inflammatory mediators. The findings indicated that these compounds could effectively reduce inflammation markers in cellular models .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiazoloquinazoline derivatives are studied for their kinase inhibition, antimicrobial, and anticancer activities. Below is a comparative analysis with structurally analogous compounds:
Key Observations :
Bioactivity : The benzodioxole group in the target compound may enhance membrane permeability compared to pyridyl or fluorophenyl analogs, as seen in benzofuran-containing derivatives . However, the lack of a fluorinated aryl group (as in the EGFR inhibitor) might reduce kinase selectivity .
Hydrogen Bonding : The oxolane substituent’s ether oxygen and benzodioxole’s oxygen atoms provide hydrogen-bond acceptors, similar to tetrahydrofuran and benzofuran analogs, which are critical for target binding .
Geometric and Crystallographic Comparisons
- Oxolane Ring Puckering : The (oxolan-2-yl)methyl group’s puckering amplitude (q₂) and phase angle (φ) in the target compound can be compared to tetrahydrofuran derivatives. For example, q₂ values typically range from 0.4–0.6 Å in saturated five-membered rings, influencing conformational stability .
- Sulfanylidene Group : The thione (C=S) bond length (~1.65 Å) and planarity of the thiazoloquinazoline core are critical for π-π stacking interactions, as seen in pyridyl-substituted analogs .
Mechanistic Insights
- The benzodioxole group may act as a metabolic shield, reducing cytochrome P450-mediated degradation, a feature observed in marine actinomycete-derived compounds .
- Unlike trichothecene toxins, which rely on epoxide groups for ribosome binding , the target compound’s sulfanylidene group likely interacts with cysteine residues in enzymatic active sites .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured at each stage?
The synthesis involves multi-step reactions, including nucleophilic substitutions and cyclizations. Key steps include:
- Acylation and Thiolation : Introducing the sulfanylidene group requires controlled thiolation under inert conditions to avoid oxidation .
- Purification : Intermediate products should be purified via column chromatography, with reaction progress monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm purity (>95%) before proceeding .
- Final Characterization : Recrystallization in aprotic solvents (e.g., DMF) ensures high crystallinity, validated by melting point analysis and HPLC .
Q. Which spectroscopic methods are most effective for characterizing the structure and confirming intermediate products?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regioselectivity, particularly for the benzodioxolyl and oxolanyl methyl groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the thiazoloquinazoline core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) verifies molecular ion peaks and fragmentation patterns of intermediates .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dicarboxamide) .
Advanced Research Questions
Q. How can computational modeling be integrated to predict reactivity and optimize reaction conditions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps. For example, calculate activation energies for competing pathways to prioritize synthetic routes .
- Reaction Path Search : Employ algorithms (e.g., artificial force-induced reaction, AFIR) to simulate plausible reaction mechanisms, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts (e.g., Pd/C for hydrogenation), and temperatures for yield improvement .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Cross-Platform Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition in vitro vs. cell-based assays). For instance, if kinase inhibition is observed in vitro but not in cellular models, assess membrane permeability via logP calculations or PAMPA assays .
- Dose-Response Analysis : Generate IC₅₀ curves under standardized conditions (e.g., 72-hour incubations) to account for kinetic differences between assays .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers in datasets from disparate platforms .
Q. What methodologies analyze the compound’s interaction with biological targets, considering its functional groups?
- Molecular Docking : Simulate binding poses of the benzodioxolyl and thiazoloquinazoline moieties with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies on key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess enthalpy-driven vs. entropy-driven interactions .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ) to evaluate the impact of the sulfanylidene group on association/dissociation rates .
Q. How can side reactions during synthesis be minimized, particularly in the formation of the thiazoloquinazoline core?
- Catalyst Screening : Test Pd(II)/ligand systems (e.g., XPhos) to suppress undesired dimerization during cyclization .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce hydrolysis of the sulfanylidene group .
- In Situ Monitoring : Employ ReactIR to track reaction progress and quench reactions at <5% side-product formation .
Methodological Considerations for Data Interpretation
- Structural-Activity Relationship (SAR) Analysis : Compare analogues (e.g., replacing oxolanyl with tetrahydrofuran) to isolate contributions of specific substituents to bioactivity .
- Crystallographic Data : Solve single-crystal X-ray structures of intermediates to resolve ambiguities in regiochemistry .
- Process Automation : Integrate robotic liquid handlers for high-throughput screening of reaction conditions (e.g., 96-well plates for solvent/catalyst combinations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
